ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate
ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate
Brand Name:
Vulcanchem
CAS No.:
16743-33-2
VCID:
VC21026045
InChI:
InChI=1S/2C5H2F6O2.2H2O.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;2*1H2;
SMILES:
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Zn+2]
Molecular Formula:
C10H8F12O6Zn
Molecular Weight:
517.5 g/mol
ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate
CAS No.: 16743-33-2
Cat. No.: VC21026045
Molecular Formula: C10H8F12O6Zn
Molecular Weight: 517.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16743-33-2 |
|---|---|
| Molecular Formula | C10H8F12O6Zn |
| Molecular Weight | 517.5 g/mol |
| IUPAC Name | 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;zinc;dihydrate |
| Standard InChI | InChI=1S/2C5H2F6O2.2H2O.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;2*1H2; |
| Standard InChI Key | KPMCYOMCJRBFLE-UHFFFAOYSA-N |
| Isomeric SMILES | C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.O.O.[Zn] |
| SMILES | C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Zn+2] |
| Canonical SMILES | C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Zn] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator